Homomelodienone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Homomelodienone is a natural compound that has recently gained attention in the scientific community due to its potential therapeutic applications. It is a member of the melodianone family of compounds, which are known to have various biological activities such as anti-inflammatory, anti-cancer, and anti-microbial effects.

Aplicaciones Científicas De Investigación

Transformation and Environmental Impact

Homomelodienone, a derivative of melamine, has been studied for its transformation and environmental impact, particularly in aquatic ecosystems. Research by Fan Yin-min (2014) showed that melamine can be absorbed by aquatic animals and is initially eliminated in its original form. Over time, it undergoes graded deamination, producing derivatives such as ammeline, ammelide, and cyanuric acid, providing insights into the transformation of melamine in organisms.

Material Science and Biomedical Applications

Studies on melanin and its derivatives have provided substantial knowledge applicable in material science and biomedical fields. A. Mostert (2021) highlighted the potential of melanin, a poly-indolequinone biopolymer closely related to homomelodienone, in creating new medical technologies and electronic devices due to its unique physical and chemical properties.

Role in UV Protection and Free Radical Indication

Research by T. Herrling, K. Jung, J. Fuchs (2008) has shown that melanin in the skin, particularly eumelanin, provides natural UV protection by eliminating free radicals generated by UV radiation. Additionally, melanin in hair can serve as a free radical detector, offering a method to evaluate the efficacy of hair care products.

Chemical Synthesis and Biochemical Applications

The chemical synthesis of homomelodienone and its derivatives has been explored for various biochemical applications. Chunmao Dong et al. (2021) described a base-promoted methodology for the construction of γ-oxo-α,β-alkenoic ester skeletons from vinyl propargylic alcohols, leading to the efficient synthesis of homomelodienone. This method allows for straightforward structural modifications and applications in natural products.

Biobased Production and Material Properties

The biobased production of melanin-like compounds, which include forms similar to homomelodienone, has been investigated for their potential in material applications due to their electron transport, UV light absorbance properties, and biocompatibility. K. Miller et al. (2021) demonstrated the production of pyomelanin using an engineered strain of Yarrowia lipolytica and explored its applications in material traits, electronic, and metal interaction properties.

Melanization and Evolutionary Perspectives

The process of melanization, closely related to the chemical pathways of homomelodienone and its derivatives, has been studied to understand its protective functions and evolutionary significance across various species. C. Vavricka, B. M. Christensen, Jianyong Li (2010) discussed the biochemical process of melanization, the production of toxic intermediates during this process, and the evolution of proteins that regulate this process, highlighting its relation to adaptation and physiological requirements in different species.

Propiedades

Número CAS |

135626-20-9 |

|---|---|

Nombre del producto |

Homomelodienone |

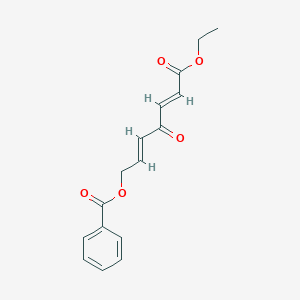

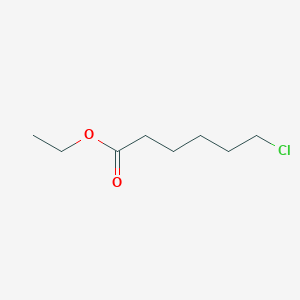

Fórmula molecular |

C16H16O5 |

Peso molecular |

288.29 g/mol |

Nombre IUPAC |

[(2E,5E)-7-ethoxy-4,7-dioxohepta-2,5-dienyl] benzoate |

InChI |

InChI=1S/C16H16O5/c1-2-20-15(18)11-10-14(17)9-6-12-21-16(19)13-7-4-3-5-8-13/h3-11H,2,12H2,1H3/b9-6+,11-10+ |

Clave InChI |

FCTFULMZKQYRQV-GOKBKIRCSA-N |

SMILES isomérico |

CCOC(=O)/C=C/C(=O)/C=C/COC(=O)C1=CC=CC=C1 |

SMILES |

CCOC(=O)C=CC(=O)C=CCOC(=O)C1=CC=CC=C1 |

SMILES canónico |

CCOC(=O)C=CC(=O)C=CCOC(=O)C1=CC=CC=C1 |

Sinónimos |

homomelodienone |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-bromoacetyl)phenoxy]acetic Acid](/img/structure/B161365.png)

![4-[3-(2,4-Dimethoxyphenyl)propyl]phenol](/img/structure/B161375.png)